Oxybuprocaine Hydrochloride

Ophthalmology Veterinary Ophthalmology Corneal Anesthesia

Oxybuprocaine HCl (Benoxinate HCl): ester-type ophthalmic anesthetic. Rapid ≤1 min onset. Non-depressive to corneal epithelial oxygen flux vs tetracaine—safer for repeated tonometry in dry eye or contact lens patients. Preserves postoperative cognitive function in elderly cataract surgery versus injectable lidocaine. Preservative-free grades avoid BAK-induced corneal toxicity. Maintains tear film stability in TBUT studies. Equivalent anesthetic efficacy to proparacaine/tetracaine with significantly less conjunctival irritation in preclinical models. ≥98% purity. Ambient shipping. Bulk supply available.

Molecular Formula C17H29ClN2O3
Molecular Weight 344.9 g/mol
CAS No. 5987-82-6
Cat. No. B1668001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxybuprocaine Hydrochloride
CAS5987-82-6
Synonymsenoxinate
benoxinate dihydrochloride
benoxinate hydrochloride
benoxinate monohydrochloride
butoxyprocaine
diethylaminoethyl-4-amino-3-butoxybenzoate
Novescine
Novesin
oxybuprocaine
Molecular FormulaC17H29ClN2O3
Molecular Weight344.9 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl
InChIInChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H
InChIKeyPRGUDWLMFLCODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility42.7 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxybuprocaine Hydrochloride (CAS 5987-82-6): A Rapid-Onset Topical Ophthalmic Anesthetic


Oxybuprocaine hydrochloride (also known as benoxinate hydrochloride) is a short-acting ester-type local anesthetic belonging to the amino ester class [1]. Its physicochemical properties, including a LogP value of approximately 4.09–4.33 and high solubility in water (≥69 mg/mL at 25°C) , facilitate rapid penetration of lipid-rich corneal epithelial membranes. It is formulated as a 0.4% ophthalmic solution for topical ocular anesthesia, reversibly blocking sodium channels to inhibit nerve impulse propagation in the cornea, conjunctiva, and sclera .

The Clinical Risks of Substituting Oxybuprocaine Hydrochloride with Alternative Topical Anesthetics


In the class of topical ophthalmic anesthetics, significant differences exist in clinical profiles despite a shared mechanism of sodium channel blockade. Oxybuprocaine hydrochloride is often compared to tetracaine, proparacaine, and lidocaine, but simple substitution is not clinically advisable. Each agent presents a unique balance of onset speed, duration of effect, patient tolerability, and impact on ocular surface integrity [1]. For example, substituting oxybuprocaine for tetracaine may increase ocular irritation [2], while using proparacaine may alter the time-course of anesthesia [3]. These differences, quantified in the evidence below, directly influence procedure efficiency and patient comfort.

Quantitative Evidence Guide: Clinical and Preclinical Differentiation of Oxybuprocaine Hydrochloride


Oxybuprocaine vs. Tetracaine: A Balanced Anesthetic Profile with Significantly Less Ocular Irritation

In a prospective, randomized, double-blind human study comparing three topical anesthetics, tetracaine provided the longest duration of action but was also associated with the highest level of patient discomfort (P<0.0001). At 5 minutes, proparacaine demonstrated superior anesthesia, and at 10 and 20 minutes, tetracaine was superior, but this came at the cost of significant discomfort [1]. A separate canine study directly compared oxybuprocaine 0.4% with tetracaine 1%. While both agents achieved maximal corneal anesthesia (corneal touch threshold, CTT=0) within 1 minute and had no significant difference in onset, depth, or duration of effect, tetracaine caused significantly more conjunctival irritation. Conjunctival hyperemia and chemosis were detected more frequently in tetracaine-treated eyes [2].

Ophthalmology Veterinary Ophthalmology Corneal Anesthesia

Oxybuprocaine vs. Proparacaine: Comparable Anesthetic Efficacy with No Significant Difference in Corneal Impact

In a study comparing 0.4% oxybuprocaine and 0.5% proparacaine in normal horses and donkeys, no statistically significant difference was found in the onset, depth, or duration of corneal anesthesia [1]. A similar conclusion was drawn in a human study comparing their effects on corneal thickness, finding oxybuprocaine to be similar to proparacaine in terms of the severity of its effect on corneal thickness [2]. This equivalence provides a solid basis for substitution when required, confirming that oxybuprocaine does not compromise anesthetic quality.

Ophthalmology Equine Ophthalmology Tonometry

Oxybuprocaine vs. Lidocaine: Superior Cognitive Safety Profile in Elderly Patients Undergoing Cataract Surgery

A prospective randomized clinical trial in elderly patients undergoing elective cataract surgery compared topical anesthesia with oxybuprocaine 0.4% to local anesthesia with lidocaine 2%. Postoperative cognitive function was assessed using paired-associate learning test (PALT) and category verbal fluency (VF) test. The lidocaine group exhibited a statistically significant postoperative decline in both PALT (P=0.005) and VF (P=0.01) scores. In contrast, the oxybuprocaine group showed no significant difference between pre- and postoperative PALT (P=0.326) or VF (P=0.199) scores [1].

Cataract Surgery Anesthesiology Geriatric Cognitive Function

Oxybuprocaine vs. Tetracaine and Cocaine: A Unique Profile of Preserved Corneal Epithelial Integrity and Metabolic Function

Multiple in vivo studies demonstrate oxybuprocaine's benign effect on the corneal epithelium compared to other topical anesthetics. A study comparing oxygen flux across the tear-epithelial interface found that while tetracaine and cocaine depressed oxygen flux, this effect did not occur with benoxinate (oxybuprocaine) [1]. A separate study on apparent epithelial oxygen uptake rate (AEOR) showed that clinical doses of 1% tetracaine HCl and 0.4% benoxinate HCl had no significant negative effect. However, in corneas subjected to hypoxia, benoxinate administration resulted in a slightly higher AEOR, the opposite effect to what would be expected from a toxic compound, further suggesting a favorable safety margin [2].

Corneal Physiology Ocular Toxicology Oxygen Flux

Preservative-Free Formulation: Mitigating Iatrogenic Corneal Epithelial Toxicity

A comparative study on corneal epithelial permeability using fluorophotometry in human eyes investigated the impact of local anesthetics and their preservatives. The results showed that instillation of the anesthetics oxybuprocaine and tetracaine alone did not significantly increase corneal epithelial permeability. However, the combination of either anesthetic with the preservative benzalkonium chloride (BAK) (i.e., OBu + BAK and Tetra + BAK) increased permeability to a far greater extent (P<0.005) [1]. This evidence underpins the clinical value of preservative-free oxybuprocaine formulations.

Ocular Surface Disease Drug Formulation Corneal Toxicity

Optimal Use Cases for Oxybuprocaine Hydrochloride: Clinical and Research Applications


Routine Ophthalmic Diagnostics (Tonometry, Gonioscopy) in Sensitive or Compromised Corneas

For routine diagnostic procedures like applanation tonometry or gonioscopy, oxybuprocaine 0.4% provides rapid (≤1 minute) and effective corneal anesthesia. Its non-depressive effect on corneal epithelial oxygen flux and respiration, compared to tetracaine, makes it a safer choice for repeated measurements in patients with compromised ocular surfaces, such as those with dry eye or contact lens wearers [1]. Furthermore, the availability of preservative-free formulations mitigates the risk of BAK-induced corneal epithelial toxicity, a critical consideration for patients requiring frequent monitoring [2].

Cataract Surgery Anesthesia in Geriatric Populations

When selecting a topical anesthetic for phacoemulsification cataract surgery in elderly patients, oxybuprocaine 0.4% offers a distinct cognitive safety advantage over injectable lidocaine. Clinical evidence demonstrates that patients receiving topical oxybuprocaine experience no significant postoperative decline in cognitive function, as measured by paired-associate learning and verbal fluency tests, whereas those receiving lidocaine do [3]. This makes oxybuprocaine the preferred agent for preserving cognitive function in this vulnerable demographic.

Preclinical Ophthalmic Research Requiring a Tolerable and Effective Anesthetic

In animal research models (e.g., canine, equine), oxybuprocaine 0.4% provides corneal anesthesia that is equivalent in onset, depth, and duration to both tetracaine and proparacaine [4][5]. Critically, it is less irritating to the conjunctiva than tetracaine [4], improving animal welfare and reducing confounding variables in studies of ocular surface physiology. Its proven efficacy and favorable tolerability profile make it a standard baseline comparator for novel ocular anesthetic agents in preclinical studies.

Procedures Requiring Minimal Tear Film Disruption

For investigations requiring a stable tear film, such as tear film break-up time (TBUT) measurements or certain contact lens studies, oxybuprocaine is a suitable choice. Evidence from a randomized, double-masked study shows that preservative-free oxybuprocaine 0.4% does not reduce pre-corneal tear film stability, contrary to the effects sometimes observed with other agents or formulations [6]. This ensures that the anesthetic itself does not become a confounding factor in the assessment of tear film dynamics.

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